![molecular formula C7H16N2 B1336844 1-Ethyl-1,4-diazepane CAS No. 3619-73-6](/img/structure/B1336844.png)
1-Ethyl-1,4-diazepane
Overview
Description
1-Ethyl-1,4-diazepane is a nitrogen-containing seven-membered heterocyclic compound . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of 1,4-diazepines, including 1-Ethyl-1,4-diazepane, has been a topic of active research for many decades due to their medicinal importance . A high-yielding, asymmetric synthesis of novel 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones was developed as valuable starting materials for the synthesis of different enantiomerically enriched bicyclic azetidin-2-ones, such as piperazine, morpholine, and 1,4-diazepane annulated β-lactam derivatives .
Molecular Structure Analysis
The molecular formula of 1-Ethyl-1,4-diazepane is C7H16N2 . Its average mass is 128.215 Da and its mono-isotopic mass is 128.131348 Da .
Chemical Reactions Analysis
1,4-Diazepines, including 1-Ethyl-1,4-diazepane, are associated with a wide range of biological activities . Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines .
Physical And Chemical Properties Analysis
1-Ethyl-1,4-diazepane is a solid at room temperature . Its molecular weight is 128.22 .
Scientific Research Applications
Medicinal Chemistry
1-Ethyl-1,4-diazepane is a versatile compound in medicinal chemistry due to its structural similarity to piperazine, a scaffold present in many pharmaceutical drugs. It can be used to synthesize compounds with potential antipsychotic, anxiolytic, and anticonvulsant activities . Its derivatives are being explored for their biological activities, which could be beneficial in developing new therapeutic agents.
Material Science
In material science, 1-Ethyl-1,4-diazepane can be utilized as a monomer or a cross-linking agent in polymer synthesis. Its incorporation into polymers could enhance the mechanical properties and chemical resistance of the materials, making them suitable for industrial applications .
Chemical Synthesis
This compound plays a critical role in organic synthesis, particularly in the construction of complex molecules. It serves as a building block for synthesizing various heterocyclic compounds, which are crucial in developing new chemical entities with diverse biological activities .
Analytical Chemistry
1-Ethyl-1,4-diazepane may be used as a standard or a reagent in analytical methods. Its well-defined structure and properties allow it to serve as a reference compound in chromatography and spectroscopy techniques, aiding in the identification and quantification of substances .
Industrial Uses
The industrial applications of 1-Ethyl-1,4-diazepane include its use as an intermediate in the synthesis of more complex chemicals. It can be involved in the production of dyes, resins, and other industrial chemicals. Its derivatives are also patented for potential use in treating cerebrovascular disorders .
Environmental Applications
While specific environmental applications of 1-Ethyl-1,4-diazepane are not extensively documented, its derivatives could be investigated for their role in environmental remediation processes, such as the degradation of pollutants or as a component in sensors for detecting environmental hazards .
Mechanism of Action
While the specific mechanism of action for 1-Ethyl-1,4-diazepane is not mentioned in the search results, diazepam, a medicine of the benzodiazepine family, acts by increasing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) . This might provide some insight into the potential mechanism of action of 1-Ethyl-1,4-diazepane.
Safety and Hazards
Future Directions
1,4-Diazepines, including 1-Ethyl-1,4-diazepane, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . These derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .
properties
IUPAC Name |
1-ethyl-1,4-diazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-9-6-3-4-8-5-7-9/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFLFGDTTKLLGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428821 | |
Record name | 1-ethyl-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1,4-diazepane | |
CAS RN |
3619-73-6 | |
Record name | 1-ethyl-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-1,4-diazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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